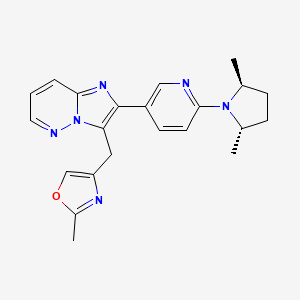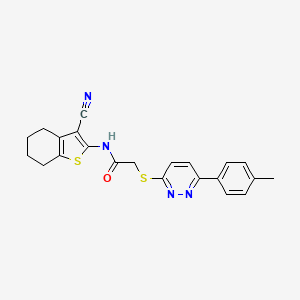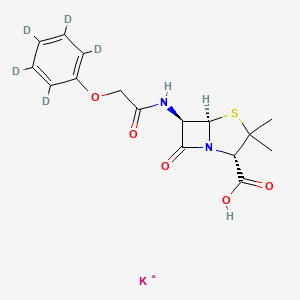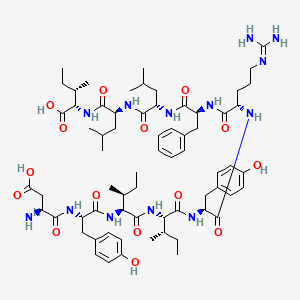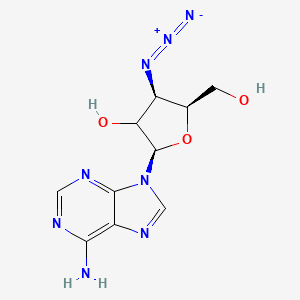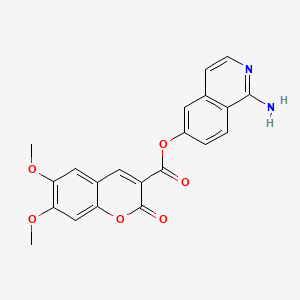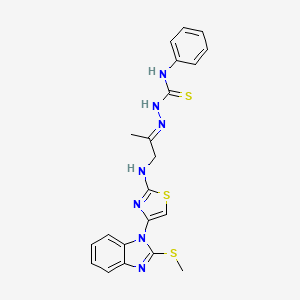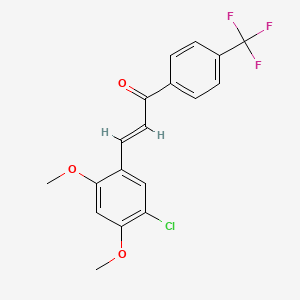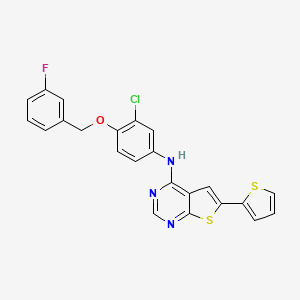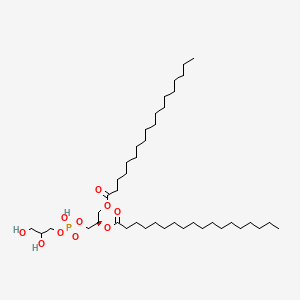
1,2-Distearoyl-sn-glycero-3-(phospho-rac-(1-glycerol))
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Distearoyl-sn-glycero-3-(phospho-rac-(1-glycerol)) is a phosphatidylglycerol, a type of phospholipid that plays a crucial role in cell membrane structure and function. This compound is derived from a glycerol backbone and is ester-bonded to two stearic acid molecules at the sn-1 and sn-2 positions, with a phospho-glycerol group at the sn-3 position. It is commonly used in the preparation of liposomes and other lipid-based delivery systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Distearoyl-sn-glycero-3-(phospho-rac-(1-glycerol)) typically involves the esterification of glycerol with stearic acid, followed by the introduction of the phospho-glycerol group. The process can be summarized as follows:
Esterification: Glycerol is esterified with stearic acid in the presence of a catalyst to form 1,2-distearoyl-sn-glycerol.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Distearoyl-sn-glycero-3-(phospho-rac-(1-glycerol)) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized phospholipids.
Hydrolysis: It can be hydrolyzed by phospholipases to yield glycerol, stearic acid, and phospho-glycerol.
Substitution: The phospho-glycerol group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Hydrolysis: Enzymatic hydrolysis is typically carried out using phospholipase enzymes.
Substitution: Nucleophilic substitution reactions often involve reagents such as amines or thiols.
Major Products Formed
Oxidation: Oxidized phospholipids.
Hydrolysis: Glycerol, stearic acid, and phospho-glycerol.
Substitution: Various substituted phospholipids depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,2-Distearoyl-sn-glycero-3-(phospho-rac-(1-glycerol)) has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying lipid behavior and interactions.
Biology: Plays a role in membrane biology and is used in the preparation of liposomes for drug delivery.
Medicine: Utilized in the formulation of lipid-based drug delivery systems, including liposomal formulations for cancer therapy.
Industry: Employed in the production of cosmetics and personal care products due to its emulsifying properties
Wirkmechanismus
The mechanism of action of 1,2-Distearoyl-sn-glycero-3-(phospho-rac-(1-glycerol)) involves its integration into lipid bilayers, where it influences membrane fluidity and stability. It interacts with other lipids and proteins within the membrane, affecting various cellular processes such as signal transduction and membrane trafficking. The compound’s ability to form liposomes also makes it an effective carrier for delivering therapeutic agents to target cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dimyristoyl-sn-glycero-3-(phospho-rac-(1-glycerol)): Contains myristic acid instead of stearic acid.
1,2-Dioleoyl-sn-glycero-3-(phospho-rac-(1-glycerol)): Contains oleic acid instead of stearic acid.
1,2-Dipalmitoyl-sn-glycero-3-(phospho-rac-(1-glycerol)): Contains palmitic acid instead of stearic acid
Uniqueness
1,2-Distearoyl-sn-glycero-3-(phospho-rac-(1-glycerol)) is unique due to its saturated stearic acid chains, which confer higher stability and lower fluidity to lipid bilayers compared to unsaturated counterparts. This makes it particularly useful in applications requiring stable liposomal formulations .
Eigenschaften
CAS-Nummer |
217939-97-4 |
|---|---|
Molekularformel |
C42H83O10P |
Molekulargewicht |
779.1 g/mol |
IUPAC-Name |
[(2R)-3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C42H83O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(45)49-37-40(38-51-53(47,48)50-36-39(44)35-43)52-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39-40,43-44H,3-38H2,1-2H3,(H,47,48)/t39?,40-/m1/s1 |
InChI-Schlüssel |
FVJZSBGHRPJMMA-DHPKCYQYSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


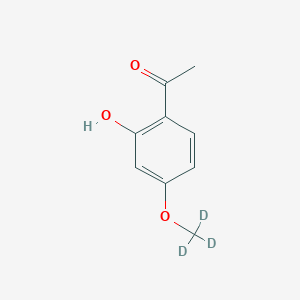
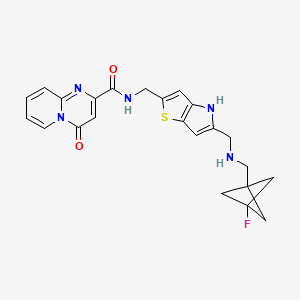
![Ruthenium, [N-[(1R,2R)-2-(amino-kappaN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-kappaN]chloro[(1,2,3,4,5,6-eta)-1-methyl-4-(1-methylethyl)benzene]-](/img/structure/B12394670.png)
